molecular formula C14H11ClO4S B595906 2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid CAS No. 1261913-06-7

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid

Cat. No.: B595906
CAS No.: 1261913-06-7
M. Wt: 310.748
InChI Key: IOCTYFOBLDXQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid is a useful research compound. Its molecular formula is C14H11ClO4S and its molecular weight is 310.748. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

  • Dissolve benzoic acid in an organic solvent like dichloromethane.
  • Add methanesulfonyl chloride dropwise to the solution while maintaining the temperature below 10°C.
  • Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Extract the product with an organic solvent and purify it by recrystallization[1][1].

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate[][1].

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether.

    Oxidation Reactions: Oxidizing agents like potassium permanganate in an acidic medium[][1].

Major Products Formed

    Substitution Reactions: Products like 2-amino-4-(3-methylsulfonylphenyl)benzoic acid.

    Reduction Reactions: Products like 2-chloro-4-(3-methylsulfanylphenyl)benzoic acid.

    Oxidation Reactions: Products like 2-chloro-4-(3-carboxyphenyl)benzoic acid[][1].

Scientific Research Applications

2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials[][1].

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid
  • 2-Chloro-4-(methylsulfonyl)benzoic acid
  • 3-Chloro-4-(methylsulfonyl)benzoic acid[1][1]

Properties

IUPAC Name

2-chloro-4-(3-methylsulfonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4S/c1-20(18,19)11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCTYFOBLDXQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691630
Record name 3-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-06-7
Record name 3-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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